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Compound of Interest

Compound Name: VU6036864

Cat. No.: B15577815

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Ms muscarinic acetylcholine receptor, a G-protein coupled receptor, is
uniquely and almost exclusively expressed on dopaminergic neurons within the substantia
nigra pars compacta (SNc) and the ventral tegmental area (VTA).[1][2] This localization
positions the Ms receptor as a critical modulator of dopamine signaling, which is implicated in
reward, motivation, and motor control. Activation of Ms receptors by acetylcholine potentiates
dopamine neuron firing and subsequent dopamine release in terminal regions like the striatum.

[1]3]

VU6036864 is a novel, potent, and highly selective negative allosteric modulator (NAM) of the
Ms receptor.[4][5] As a NAM, VU6036864 binds to a site on the receptor distinct from the
acetylcholine binding site, reducing the receptor's response to endogenous activation.[2] Its
high selectivity and favorable pharmacokinetic profile make it an invaluable tool for elucidating
the precise role of Ms in modulating dopamine neurotransmission. These application notes
provide detailed protocols for utilizing VU6036864 to investigate its effects on dopamine
release using ex vivo fast-scan cyclic voltammetry (FSCV) and in vivo microdialysis.

Compound Information: VU6036864

The key pharmacological and pharmacokinetic parameters of VU6036864 are summarized
below, highlighting its suitability as a research tool for Ms receptor investigation.[4][5]
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Parameter

Value

Species

Notes

Potency (ICso)

20 nM

Human

Half-maximal
inhibitory
concentration at the

Ms receptor.

Selectivity

>500-fold

Human

Over M1, M2, M3, and
Ma muscarinic

receptor subtypes.

Brain Exposure (Kp)

0.68

Rat

Ratio of total drug
concentration in the

brain to plasma.

Unbound Brain Exp.

(Kp,uu)

0.65

Rat

Ratio of unbound drug
concentration in brain

to plasma.

Oral Bioavailability
(%F)

>100%

Rat

Percentage of drug
that reaches systemic

circulation.

Mechanism of Action and Signaling Pathway

Ms receptors are coupled to Gaq proteins.[6] The binding of acetylcholine (ACh) initiates a

signaling cascade involving phospholipase C (PLC), leading to the production of inositol

trisphosphate (IPs) and diacylglycerol (DAG). This results in increased intracellular calcium

(Caz*) and enhanced neuronal excitability, ultimately promoting dopamine release.[1]

VU6036864, as a negative allosteric modulator, attenuates this signaling cascade without

competing with the endogenous ligand, thereby reducing Ms-mediated dopamine release.
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Preparation

Prepare acute coronal
arrow brain slices (300-400 pm)
containing the striatum.

Y

Allow slices to recover in
oxygenated aCSF at 32°C
for at least 1 hour.

Expetiment
Y

Transfer slice to recording
chamber perfused with
oxygenated aCSF (2 mL/min).

Y

Position carbon-fiber microelectrode
and bipolar stimulating electrode
into the dorsolateral striatum.

\
Apply single electrical pulse
(e.g., 1 ms, 300 pA) every 2 min
to evoke dopamine release.

\
(Record baseline dopamine signals]

for 20-30 minutes until stable.

\
[Bath-apply VU6036864 at)

desired concentration.

\

Continue to evoke and record
dopamine release for 30-60 min.
Analysis
(4

Calibrate electrode with known
dopamine concentrations.

\
C)uantify peak dopamine concentratiorD

for each stimulation.

\
[Normalize post-drug release tcﬁ

the average baseline release.
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Surgery & Recovery

((arow )

Anesthetize rat and place
in stereotaxic frame.

Y

Implant guide cannula targeting
the striatum (e.g., NAc).

\

cement and an

Secure cannula with dental
chor screws.

\

Allow animal to recover for
5-7 days post-surgery.

Microdialy5|‘

Experiment

into the guid

Cnsert microdialysis prob

e cannula.

\

Perfuse probe with aCS
(1-2 pL/min).

)
)

Y

A4

Allow for 2-3 hour
equilibration period.

Collect 3-4 baseline dialysate
samples (20 min intervals).

\
Administer VU6036864
(e.g., i.p. .0.).

Y

or p.o.)

Continue collecting dialysate
samples for 2-3 hours.

Anavsis

Analyze dopamine concentration
in samples via HPLC-ECD.

Y

Calculate basal

dopamine from

pre-injection samples.

A4

njection Ievels)

Express post-i
as a percentage of baseline
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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